2-Fluoro-3-methoxybenzohydrazide
Overview
Description
2-Fluoro-3-methoxybenzohydrazide is an organic compound with the molecular formula C8H9FN2O2. It features a benzene ring substituted with a fluorine atom at the 2-position and a methoxy group at the 3-position, with a hydrazide moiety attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxybenzohydrazide typically involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction selectively generates 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: Fluorination of 2-chloro-3-nitrotoluene yields 2-fluoro-3-nitrotoluene.
Oxidation: The methyl group is oxidized to form 2-fluoro-3-nitrobenzoic acid.
Hydrazide Formation: Finally, the nitro group is reduced, and the resulting amine is converted to the hydrazide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The fluorine and methoxy groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and other transition metals are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modifying their activity. The fluorine and methoxy groups may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
2-Fluoro-3-methoxybenzoic acid: Similar structure but lacks the hydrazide group.
3-Fluoro-4-methoxybenzohydrazide: Similar but with different substitution positions.
2-Fluoro-4-methoxybenzohydrazide: Another positional isomer with different properties.
Uniqueness: 2-Fluoro-3-methoxybenzohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both fluorine and methoxy groups, along with the hydrazide moiety, provides a distinct set of chemical and physical properties that can be leveraged in various applications .
Properties
IUPAC Name |
2-fluoro-3-methoxybenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(7(6)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEBLLCQBWYDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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